molecular formula C15H11ClN4O2 B13001021 N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13001021
M. Wt: 314.72 g/mol
InChI Key: DNZJXLGSQIGWTH-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized to produce the desired triazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tyrosine-protein kinase Lck, which plays a role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chlorophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-oxo-1-phenyl-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H11ClN4O2/c16-11-8-4-5-9-12(11)17-14(21)13-18-15(22)20(19-13)10-6-2-1-3-7-10/h1-9H,(H,17,21)(H,18,19,22)

InChI Key

DNZJXLGSQIGWTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC(=N2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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